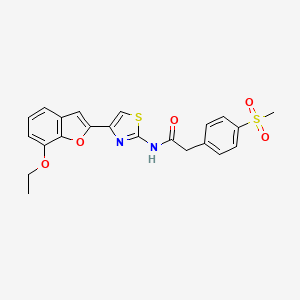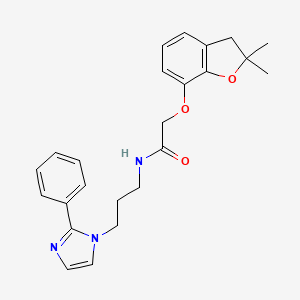
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as 'CMPF' and is a member of the pyrazole class of compounds. In
Mechanism Of Action
The mechanism of action of CMPF is not fully understood, but it is believed to inhibit the activity of COX-2 and LOX enzymes by binding to their active sites. This inhibition leads to the suppression of the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMPF has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that CMPF can inhibit the activity of COX-2 and LOX enzymes, leading to a decrease in the production of inflammatory mediators. In vivo studies have shown that CMPF can reduce inflammation and pain in animal models of various inflammatory diseases such as arthritis and colitis.
Advantages And Limitations For Lab Experiments
One of the advantages of using CMPF in lab experiments is its potent inhibitory activity against COX-2 and LOX enzymes, which makes it an attractive candidate for the development of new anti-inflammatory drugs. However, one of the limitations of using CMPF is its low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research on CMPF. One of the most promising directions is the development of new anti-inflammatory drugs based on CMPF. Another direction is the exploration of the potential applications of CMPF in other fields such as agriculture and material science. Additionally, more research is needed to fully understand the mechanism of action of CMPF and its biochemical and physiological effects.
Conclusion:
In conclusion, CMPF is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method of CMPF involves the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with 3,3,3-trifluoropropylamine. CMPF has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its mechanism of action involves the inhibition of COX-2 and LOX enzymes, leading to the suppression of the production of inflammatory mediators. CMPF exhibits significant biochemical and physiological effects, and its future directions include the development of new anti-inflammatory drugs and the exploration of its potential applications in other fields.
Synthesis Methods
CMPF can be synthesized through various methods, including the reaction of 4-chloro-3-(methoxymethyl)-1H-pyrazole with 3,3,3-trifluoropropylamine. This reaction is typically carried out under reflux conditions in the presence of a catalyst such as palladium on carbon. The yield of CMPF can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Scientific Research Applications
CMPF has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. One of the most significant research applications of CMPF is in the development of new drugs. CMPF has been shown to exhibit potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition can lead to the development of new anti-inflammatory drugs.
properties
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O/c1-15-5-7-6(9)4-14(13-7)3-2-8(10,11)12/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGGCKFRMWETIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1Cl)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(methoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Chloro-3-(difluoromethyl)phenyl]methanol](/img/structure/B3010369.png)



![Methyl 2-[N-(cyanomethyl)-1-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}formamido]acetate](/img/structure/B3010375.png)


![(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B3010382.png)
![Methyl 3-[(5-chloro-2-methylthiopyrimidin-4-yl)carbonylamino]propanoate](/img/structure/B3010383.png)

![N-(3-acetylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3010388.png)


